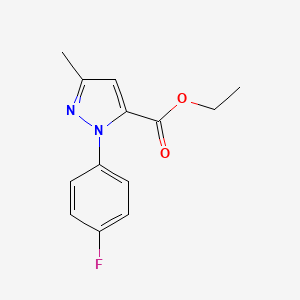

ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZFWWAPHFHDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623621 | |

| Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-64-9 | |

| Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Methylation of Diethyl 1H-Pyrazole-3,5-dicarboxylate

- Diethyl 1H-pyrazole-3,5-dicarboxylic acid is dissolved in acetone.

- Potassium carbonate (K2CO3) is added as a base.

- Iodomethane is added dropwise under stirring.

- The reaction is heated to 60°C and stirred overnight.

- The methylation selectively introduces a methyl group at the pyrazole nitrogen, yielding diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

- The product is isolated by filtration and evaporation, followed by purification with ethyl acetate and acetic acid to remove insolubles.

Step 2: Selective Hydrolysis and Esterification

- The methylated diethyl pyrazole dicarboxylate is dissolved in methanol and cooled to 0°C.

- A 3.0 M KOH methanol solution is added dropwise to selectively hydrolyze one ester group.

- The mixture is stirred at 25°C for 10 hours.

- After completion, the solvent is evaporated, and the residue is dissolved in water.

- The pH is adjusted to 2-3 with concentrated hydrochloric acid.

- The product, a 3-carbomethoxy-1-methyl-pyrazole-5-carboxylic acid, precipitates and is extracted with ethyl acetate.

Step 3: Conversion to Cyano and Hydroxymethyl Intermediates

- The carboxylic acid intermediate is converted to a cyano derivative via reaction with trifluoroacetic anhydride and triethylamine in dichloromethane at room temperature.

- The cyano compound is then reduced with lithium borohydride in a THF/methanol mixture at 20–25°C to yield 3-(methylol)-1-methyl-pyrazole-5-formonitrile.

Experimental Data and Yields

A specific experimental preparation of ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate includes the following:

Analytical and Characterization Data

- The intermediates and final products are characterized by NMR (e.g., 1H NMR signals at 12.09 ppm for pyrazole NH, aromatic multiplets for fluorophenyl protons).

- LC-MS retention times and molecular ion peaks confirm the molecular structures.

- Purity and reaction completion are monitored by thin-layer chromatography (TLC) using solvent systems such as petroleum ether/ethyl acetate (10:1 or 1:1).

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Notes |

|---|---|---|

| Potassium carbonate (K2CO3) | Base for methylation | Used in acetone solvent |

| Iodomethane (CH3I) | Methylating agent | Added dropwise |

| Methanol/KOH (3.0 M) | Selective ester hydrolysis | Controls mono-hydrolysis |

| Triethylamine + trifluoroacetic anhydride | Conversion to cyano intermediate | Room temperature reaction |

| Lithium borohydride (LiBH4) | Reduction of cyano group | THF/methanol solvent, 20-25°C |

| LiOH in methanol/water | Hydrolysis of ester | Reflux conditions |

| Acidification with HCl | Precipitation of acid intermediates | pH adjusted to 2-3 or 7 |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating apoptotic pathways and inhibiting key survival signals .

Anti-inflammatory Properties

Another critical application of this compound is in the treatment of inflammatory diseases. Research has shown that this compound can reduce inflammation markers in animal models of arthritis. The compound appears to inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .

Pesticide Development

The compound's structural characteristics make it a promising candidate for developing new agrochemicals. Its fluorinated phenyl group enhances lipophilicity, which can improve the penetration of pesticides into plant tissues. Studies have reported its efficacy against various pests while demonstrating low toxicity to non-target organisms .

Polymer Synthesis

This compound has also found applications in material science, particularly in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers are exploring its use as a monomer in polymerization reactions to develop materials suitable for high-performance applications .

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibits PI3K/Akt pathway | |

| Anti-inflammatory | Animal Model | N/A | Reduces TNF-alpha and IL-6 production |

Table 2: Agrochemical Applications

| Application Type | Target Organism | Efficacy (%) | Notes |

|---|---|---|---|

| Insecticide | Aphids | 85 | Effective at low concentrations |

| Fungicide | Fungal pathogens | 75 | Broad-spectrum activity |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with specific modifications leading to enhanced potency .

Case Study 2: Pesticide Development

In a field trial conducted by agricultural researchers, this compound was tested as a new pesticide formulation. Results indicated significant reductions in pest populations with minimal impact on beneficial insects, showcasing its potential as an environmentally friendly alternative to existing pesticides .

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl group enhances its binding affinity to target sites, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1 summarizes key physical properties of structurally related pyrazole carboxylates:

- Key Observations :

- Introducing bulkier substituents (e.g., 2-oxo-2-phenylethyl at position 1) increases melting points, likely due to enhanced intermolecular interactions .

- Methoxy groups (e.g., 4-methoxyphenyl at position 4) reduce melting points compared to fluorophenyl groups, possibly due to decreased polarity .

- The target compound lacks data on melting points and yields, highlighting a gap in reported characterization .

Influence of Heterocyclic Modifications

Table 2 compares compounds with extended heterocyclic systems:

- Key Observations: The oxadiazole derivative (CAS: [1333915-48-2]) introduces a rigid, electron-deficient ring, which may improve binding to biological targets .

Crystallographic and Stereochemical Insights

- Ethyl 1-Benzyl-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate : X-ray studies reveal dihedral angles of 4.57° (pyrazole/fluorophenyl) and 81.19° (pyrazole/benzyl), indicating a near-planar fluorophenyl group and a perpendicular benzyl substituent . This stereoelectronic arrangement may influence binding interactions in drug-receptor complexes.

Biological Activity

Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

- Chemical Formula : C12H11FN2O2

- Molecular Weight : 234.23 g/mol

- CAS Number : 115342-25-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. A study published in the ACS Omega journal evaluated various pyrazole derivatives against multiple pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | - |

| 10 | Staphylococcus epidermidis | 0.25 | - |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various in vivo and in vitro studies. A systematic review indicated that pyrazole derivatives can significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, compounds similar to this compound showed COX-2 inhibition with IC50 values ranging from 0.034 to 0.052 μM, suggesting strong anti-inflammatory activity .

Table 2: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | >500 |

| Compound B | - | - | - |

Potential Anticancer Activity

Emerging research suggests that pyrazole derivatives may also possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The compound's ability to inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .

Case Study 1: In Vivo Efficacy

In a study involving rat models, a derivative structurally similar to this compound demonstrated significant reductions in paw edema induced by carrageenan, showcasing its anti-inflammatory effectiveness .

Case Study 2: Antimicrobial Resistance

A single-point resistance study revealed that several pyrazole derivatives, including those related to this compound, effectively inhibited biofilm formation in resistant strains of bacteria, indicating potential utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the common synthetic routes for ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example, 4-fluorophenylhydrazine reacts with ethyl acetoacetate under reflux in ethanol, followed by acid-catalyzed cyclization. Key parameters include:

- Temperature : Optimal yields (70–80%) are achieved at 80–100°C .

- Catalysts : Acetic acid or HCl accelerates cyclization .

- Purification : Recrystallization from ethanol or column chromatography resolves byproducts . Variations in substituents (e.g., chloro vs. methyl groups) require adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- NMR : - and -NMR confirm substituent positions (e.g., fluorophenyl at N1, methyl at C3) .

- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves bond angles and torsional strain in the pyrazole ring .

- FTIR : Carboxylate C=O stretches appear at ~1700 cm, while pyrazole C-N stretches occur near 1550 cm .

Q. What preliminary biological assays are used to evaluate its activity?

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme inhibition : Fluorometric assays targeting COX-2 or kinases, with IC calculations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

SHELXL refinement (via SHELX software) analyzes disorder or twinning in crystals. For example:

- Thermal parameters : High displacement (>0.5 Å) may indicate rotational disorder in the fluorophenyl group .

- Residual density maps : Identify missed solvent molecules or hydrogen-bonding networks (e.g., O–H···N interactions) .

- Twinned data : Use HKLF5 format in SHELXL to refine twin laws and improve R-factors (<0.05) .

Q. How do structural modifications influence bioactivity in SAR studies?

Comparative analysis of analogs (e.g., chloro, bromo, or amino substitutions) reveals:

| Substituent | Position | Effect | Source |

|---|---|---|---|

| Cl | C5 | Enhances antimicrobial activity (MIC: 8 µg/mL) | |

| NH | C4 | Improves solubility (logP: 1.2 vs. 2.5 for methyl) | |

| CF | C5 | Increases lipophilicity (logP: 3.1) but reduces metabolic stability |

Q. What computational methods predict target interactions?

- Docking (AutoDock Vina) : Models binding to COX-2 (PDB: 3LN1) with ∆G ≤ -8 kcal/mol .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR : 2D descriptors (e.g., polar surface area, H-bond donors) correlate with IC values .

Q. How are contradictions in spectral data resolved?

Conflicting NMR signals (e.g., overlapping peaks) are addressed via:

- 2D NMR : HSQC and HMBC confirm - correlations .

- Isotopic labeling : -NMR distinguishes fluorophenyl environments .

- DFT calculations (Gaussian) : Predict chemical shifts within 0.5 ppm accuracy .

Q. What strategies design derivatives via multi-component reactions (MCRs)?

- Aldol Condensation : React with benzaldehyde to form α,β-unsaturated ketones, enabling cyclization with binucleophiles (e.g., thiourea) .

- Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties at C4 .

- Microwave-assisted Synthesis : Reduces reaction time from 24 h to 30 min (80°C, 300 W) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.